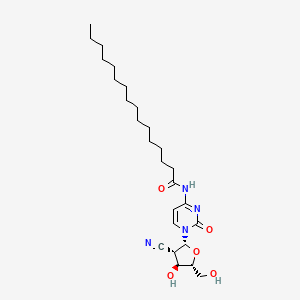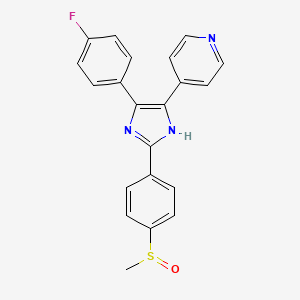
SB 203580
Übersicht
Beschreibung
4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (hereafter referred to as 4FMPI) is a synthetic organic compound that has been the subject of numerous scientific research studies. It has been studied for its ability to act as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which plays a crucial role in the metabolism of many drugs. 4FMPI has also been investigated for its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Inhibition von p38 MAPK
SB 203580 ist ein selektiver Inhibitor von p38 MAPK (mitogen-aktivierte Proteinkinase), die eine entscheidende Rolle bei zellulären Reaktionen auf Stress und Entzündungen spielt . Durch die Inhibition von p38 MAPK kann this compound die Aktivierung von nachgeschalteten Kinasen und Transkriptionsfaktoren, die an Entzündungsreaktionen beteiligt sind, verhindern. Damit ist es ein wertvolles Werkzeug für die Untersuchung von Entzündungspfaden und potenziellen therapeutischen Interventionen.
Krebsforschung
In der Krebsforschung wurde this compound verwendet, um die Rolle von p38 MAPK bei der Tumorprogression und Metastasierung zu untersuchen. Es hilft, die molekularen Mechanismen der Krebsentwicklung zu verstehen und neue therapeutische Ziele zu identifizieren .
Neurowissenschaften
This compound hat Anwendungen in den Neurowissenschaften, insbesondere bei der Untersuchung von Neuroinflammation und neurodegenerativen Erkrankungen. Es wird verwendet, um die Beteiligung von p38 MAPK an neuronalen Todes- und Überlebenswegen zu untersuchen .
Kardiologie
In der Kardiologie wurde gezeigt, dass this compound die Proliferation von neonatalen und adulten Ratten-Kardiomyocyten fördert. Dies deutet auf potenzielle Anwendungen in der regenerativen Medizin und der Behandlung von Herzerkrankungen hin .
Stammzellforschung
This compound verstärkt das Wachstum und die Selbsterneuerung von embryonalen Mausstammzellen (ES). Es fördert auch die langfristige Aufrechterhaltung menschlicher naiver pluripotenter Stammzellen im Grundzustand, was für die Entwicklungsbiologie und die regenerative Medizin von Bedeutung ist .
Immunologie
In immunologischen Studien wurde this compound verwendet, um die Regulation von neutrophilen extrazellulären Fallen (NETs) und ihre Rolle bei Infektionen und Entzündungen zu untersuchen. Diese Verbindung hilft, die Immunantwort zu verstehen und neue Strategien zur Behandlung von bakteriellen Infektionen zu entwickeln .
Entwicklung von entzündungshemmenden Medikamenten
Forschungen wurden zur Synthese neuer Imidazolderivate durchgeführt, die auf p38 MAP-Kinase zielen, um eine entzündungshemmende Aktivität zu erzielen. This compound dient in diesen Studien als Prototyp-Medikament und bietet einen Maßstab für neue entzündungshemmende Wirkstoffe .
Pharmakologische Studien
This compound wird in pharmakologischen Studien verwendet, um die inhibitorische Aktivität gegen verschiedene Kinasen zu untersuchen. Es hilft, die Spezifität und den Mechanismus von Kinaseinhibitoren zu verstehen, was für die Medikamentenentwicklung unerlässlich ist .
Wirkmechanismus
Target of Action
SB 203580, also known as 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole, Adezmapimod, or SB-203580, is a selective inhibitor of p38 MAPK . The IC50 values are 50 and 500 nM for SAPK2a/p38 and SAPK2b/p38 β2 respectively . It displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα .
Mode of Action
This compound inhibits p38 catalytic activity by binding to the ATP binding pocket . It also inhibits the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . Both kinases are involved in a wide array of signaling pathways, including the Toll-like receptor (TLR) signaling pathway .
Biochemical Pathways
The p38 MAPK signaling pathway allows cells to interpret a wide range of external signals and respond appropriately by generating a plethora of different biological effects . Moreover, several studies suggest that p38 MAPKs regulate distinct phases of autophagy . p38 can elicit autophagy via Beclin-1 . Contrarily, p38α has also been reported to inhibit autophagy by interfering with the trafficking of Atg9 .
Pharmacokinetics
It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 .
Result of Action
This compound has been shown to inhibit IL-2-induced T cell proliferation, cyclooxygenase-1 and -2, and thromboxane synthase . It enhances clonal growth of skin epithelial progenitor cells and stimulates neural stem cell (NSC) proliferation . This compound is an essential component of medium for maintaining stem cells in naive pluripotent state and can be used to promote expansion of HSCs ex vivo .
Action Environment
It is known that this compound is generally used at low concentrations (1-10 μm), as it has been reported that at high concentrations (>20 μm) this compound can induce the activation of the serine/threonine kinase raf-1 . This suggests that the concentration of this compound in the environment can influence its action, efficacy, and stability.
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS/c1-27(26)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMGBJANTYXAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040577 | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
152121-47-6 | |
| Record name | 4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152121-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-203580 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB203580 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-(4-fluorophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-4-yl)-;4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADEZMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU13V1EYWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

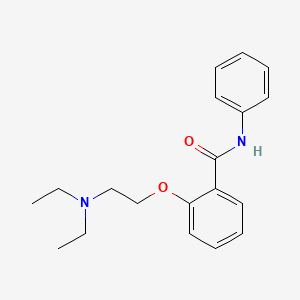



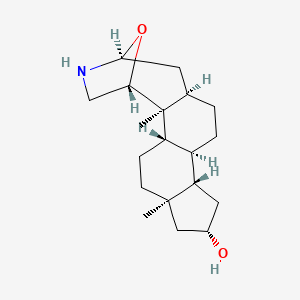




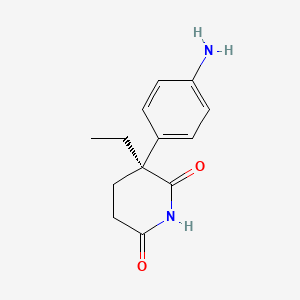
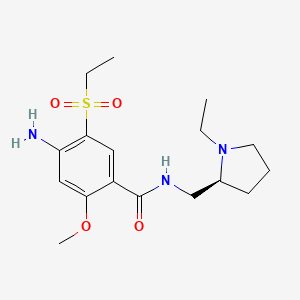
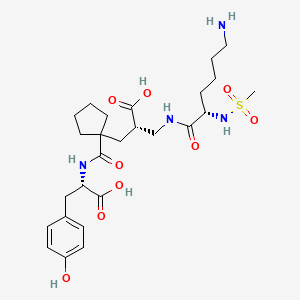
![(4R,7S,10S,13S,16S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1681432.png)
